molecular formula C20H16ClN3O2S3 B2650182 N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261015-12-6

N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2650182
CAS RN: 1261015-12-6
M. Wt: 462
InChI Key: MQURIHSVJJWCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S3 and its molecular weight is 462. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Several studies have focused on synthesizing derivatives related to thieno[3,2-d]pyrimidine with the aim of evaluating their antitumor activities. One significant study synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. Compounds from this series were found to be nearly as active as doxorubicin, a standard chemotherapy medication, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activities

Research into thiazoles and their fused derivatives has shown that these compounds possess significant in vitro antimicrobial activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Wardkhan et al., 2008).

Glutaminase Inhibitors

Compounds structurally related to the one have been synthesized as analogs of BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), aiming to inhibit glutaminase for cancer treatment. These studies highlight the potential of such compounds to serve as molecular probes or therapeutic agents in cancer treatment by targeting metabolic pathways (Shukla et al., 2012).

Inhibition of Thymidylate Synthase

Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing their utility as antitumor and/or antibacterial agents. These compounds, by inhibiting TS, could interfere with DNA synthesis in cancer cells, thus providing a pathway for the development of new cancer therapies (Gangjee et al., 1996).

Vibrational Spectroscopy and Computational Studies

A study characterizing the vibrational spectroscopic signatures of a similar compound, focused on understanding the effects of rehybridization and hyperconjugation, provides insights into the molecular structure and interactions at play. Such studies are crucial for the design of molecules with desired physical and chemical properties for pharmaceutical applications (Mary et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S3/c21-14-5-1-2-6-15(14)22-17(25)12-29-20-23-16-8-11-28-18(16)19(26)24(20)9-7-13-4-3-10-27-13/h1-6,8,10-11H,7,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQURIHSVJJWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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